molecular formula C19H25NO4 B3163961 (3,4-Diethoxyphenyl)(3,4-dimethoxyphenyl)-methylamine CAS No. 887405-35-8

(3,4-Diethoxyphenyl)(3,4-dimethoxyphenyl)-methylamine

Cat. No.: B3163961
CAS No.: 887405-35-8
M. Wt: 331.4 g/mol
InChI Key: KYLPIAGORUTBGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-Diethoxyphenyl)(3,4-dimethoxyphenyl)-methylamine is a complex organic compound that belongs to the class of phenethylamines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Diethoxyphenyl)(3,4-dimethoxyphenyl)-methylamine typically involves multi-step organic reactions. One common approach is the reaction of 3,4-dimethoxybenzaldehyde with 3,4-diethoxybenzylamine under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) ensures the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3,4-Diethoxyphenyl)(3,4-dimethoxyphenyl)-methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions include quinones, amines, and substituted aromatic compounds, depending on the specific reaction and conditions used.

Scientific Research Applications

Chemistry

In chemistry, (3,4-Diethoxyphenyl)(3,4-dimethoxyphenyl)-methylamine is used as a precursor in the synthesis of various complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and other bioactive compounds.

Biology

The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It is used in biochemical assays to investigate its effects on cellular processes.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in modulating neurotransmitter systems and its potential use in treating neurological disorders.

Industry

In the industrial sector, the compound is used in the development of new materials and chemical products. Its unique chemical properties make it valuable in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (3,4-Diethoxyphenyl)(3,4-dimethoxyphenyl)-methylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.

    3,4-Diethoxyphenethylamine: Similar structure with ethoxy groups instead of methoxy groups.

    3,4-Dimethoxyphenylacetonitrile: Used in the synthesis of various organic compounds.

Uniqueness

(3,4-Diethoxyphenyl)(3,4-dimethoxyphenyl)-methylamine is unique due to the presence of both diethoxy and dimethoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(3,4-diethoxyphenyl)-(3,4-dimethoxyphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c1-5-23-16-10-8-14(12-18(16)24-6-2)19(20)13-7-9-15(21-3)17(11-13)22-4/h7-12,19H,5-6,20H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLPIAGORUTBGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C2=CC(=C(C=C2)OC)OC)N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3,4-Diethoxyphenyl)(3,4-dimethoxyphenyl)-methylamine
Reactant of Route 2
(3,4-Diethoxyphenyl)(3,4-dimethoxyphenyl)-methylamine
Reactant of Route 3
(3,4-Diethoxyphenyl)(3,4-dimethoxyphenyl)-methylamine
Reactant of Route 4
(3,4-Diethoxyphenyl)(3,4-dimethoxyphenyl)-methylamine
Reactant of Route 5
Reactant of Route 5
(3,4-Diethoxyphenyl)(3,4-dimethoxyphenyl)-methylamine
Reactant of Route 6
Reactant of Route 6
(3,4-Diethoxyphenyl)(3,4-dimethoxyphenyl)-methylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.